Diethylene pyrophosphite
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Overview
Description
Diethylene pyrophosphite is a chemical compound that belongs to the class of pyrophosphites. It is known for its reactivity and potential applications in various fields of science and industry. The compound is characterized by the presence of two ethylene groups linked to a pyrophosphite moiety, which imparts unique chemical properties.
Preparation Methods
The synthesis of diethylene pyrophosphite typically involves the reaction of diethylene glycol with phosphorus trichloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually conducted at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
Diethylene pyrophosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diethylene pyrophosphate.
Hydrolysis: The compound is prone to hydrolysis, especially under acidic or basic conditions, leading to the formation of phosphoric acid derivatives.
Substitution: It can participate in substitution reactions with halogens or other electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, acids like hydrochloric acid, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Diethylene pyrophosphite has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in biochemical pathways involving phosphorus metabolism.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of diethylene pyrophosphite involves its interaction with various molecular targets, primarily through its phosphorus moiety. It can act as a nucleophile or an electrophile, depending on the reaction environment. The pathways involved include phosphorylation and dephosphorylation reactions, which are crucial in many biological processes.
Comparison with Similar Compounds
Diethylene pyrophosphite can be compared with other pyrophosphite compounds such as:
- Diethyl pyrophosphite
- Dimethyl pyrophosphite
- Diphenyl pyrophosphite These compounds share similar chemical properties but differ in their reactivity and applications. This compound is unique due to its ethylene linkage, which imparts distinct physical and chemical characteristics.
Properties
CAS No. |
3348-43-4 |
---|---|
Molecular Formula |
C4H8O5P2 |
Molecular Weight |
198.05 g/mol |
IUPAC Name |
2-(1,3,2-dioxaphospholan-2-yloxy)-1,3,2-dioxaphospholane |
InChI |
InChI=1S/C4H8O5P2/c1-2-6-10(5-1)9-11-7-3-4-8-11/h1-4H2 |
InChI Key |
SQCIFBZKLLGBFA-UHFFFAOYSA-N |
Canonical SMILES |
C1COP(O1)OP2OCCO2 |
Origin of Product |
United States |
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